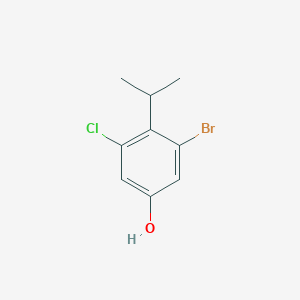

3-Bromo-5-chloro-4-isopropylphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Bromo-5-chloro-4-isopropylphenol is an aromatic compound with the molecular formula C9H10BrClO It is characterized by the presence of bromine, chlorine, and isopropyl groups attached to a phenol ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-chloro-4-isopropylphenol typically involves the halogenation of 4-isopropylphenol. The process can be carried out in several steps:

Bromination: 4-Isopropylphenol is treated with bromine in the presence of a suitable solvent, such as dichloromethane, to introduce the bromine atom at the 3-position.

Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-5-chloro-4-isopropylphenol can undergo various chemical reactions, including:

Nucleophilic Aromatic Substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to remove the halogen atoms or to modify the phenol group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

Substitution: Formation of substituted phenols or anilines.

Oxidation: Formation of quinones or other oxidized phenolic compounds.

Reduction: Formation of dehalogenated phenols or reduced phenolic derivatives.

Applications De Recherche Scientifique

3-Bromo-5-chloro-4-isopropylphenol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: Investigated for its potential antimicrobial and antifungal properties. It can be used in studies to understand the interaction of halogenated phenols with biological systems.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities. It can be used in drug development and screening assays.

Industry: Utilized in the formulation of disinfectants and preservatives due to its antimicrobial properties. It can also be used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-Bromo-5-chloro-4-isopropylphenol involves its interaction with cellular components. The compound can exert its effects through:

Disruption of Cell Membranes: The halogenated phenol can integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis.

Inhibition of Enzymes: The compound can inhibit key enzymes involved in cellular metabolism, leading to the disruption of metabolic pathways.

Generation of Reactive Oxygen Species: The phenolic group can undergo redox cycling, generating reactive oxygen species that can cause oxidative damage to cellular components.

Comparaison Avec Des Composés Similaires

3-Bromo-5-chloro-4-isopropylphenol can be compared with other halogenated phenols, such as:

2-Bromo-4-chlorophenol: Similar structure but lacks the isopropyl group, which may affect its reactivity and biological activity.

4-Bromo-2-chlorophenol: Another halogenated phenol with different substitution patterns, leading to variations in chemical and biological properties.

3,5-Dibromo-4-isopropylphenol: Contains two bromine atoms instead of one bromine and one chlorine, which can influence its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

3-Bromo-5-chloro-4-isopropylphenol is an organic compound known for its significant biological activity, particularly in antimicrobial and potential anti-inflammatory applications. Its unique structural characteristics, including the presence of bromine and chlorine atoms, enhance its reactivity and biological efficacy.

Chemical Structure and Properties

The compound features a phenolic ring with a bromine atom at the 3-position, a chlorine atom at the 5-position, and an isopropyl group at the 4-position. This configuration contributes to its unique properties and biological activities.

| Property | Details |

|---|---|

| Molecular Formula | C10H10BrClO |

| Molecular Weight | 273.55 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents, sparingly soluble in water |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to be effective against various bacterial strains, making it a candidate for development as an antimicrobial agent.

Case Studies on Antimicrobial Efficacy

-

Study on Bacterial Inhibition :

- A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively.

- The mechanism of action appears to involve disruption of bacterial cell membrane integrity.

-

Comparative Analysis :

- When compared to simpler derivatives like 4-isopropylphenol, this compound exhibited stronger antibacterial activity due to the synergistic effects of halogen substitution.

Anti-inflammatory Potential

The structural features of this compound suggest potential anti-inflammatory effects. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, which are critical in mediating inflammatory responses.

Research Findings on Anti-inflammatory Activity

- In Vitro Studies :

- In cell culture models, treatment with this compound reduced levels of TNF-alpha and IL-6, indicating an anti-inflammatory effect.

- Mechanism of Action :

- The compound may inhibit NF-kB signaling pathways, which are pivotal in inflammation regulation.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and various biological targets. These studies help in understanding its potential as a drug candidate.

Key Findings from Molecular Docking

- The compound shows favorable binding affinities to enzymes involved in inflammatory pathways.

- Docking simulations indicate that it may act as an inhibitor for certain kinases related to cancer progression.

Propriétés

Formule moléculaire |

C9H10BrClO |

|---|---|

Poids moléculaire |

249.53 g/mol |

Nom IUPAC |

3-bromo-5-chloro-4-propan-2-ylphenol |

InChI |

InChI=1S/C9H10BrClO/c1-5(2)9-7(10)3-6(12)4-8(9)11/h3-5,12H,1-2H3 |

Clé InChI |

MSBVSBUFZLVWBE-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C1=C(C=C(C=C1Br)O)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.